N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)
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Overview
Description
N,N’-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide) is a complex organic compound with a unique structure that includes two benzamide groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide) typically involves the reaction of 3-aminobenzamide with methylenedi(4,1-phenylene) dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N,N’-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1-piperidinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide) is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
111236-22-7 |
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Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-amino-N-[4-[[4-[(3-aminobenzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C27H24N4O2/c28-22-5-1-3-20(16-22)26(32)30-24-11-7-18(8-12-24)15-19-9-13-25(14-10-19)31-27(33)21-4-2-6-23(29)17-21/h1-14,16-17H,15,28-29H2,(H,30,32)(H,31,33) |
InChI Key |
ZTXXOHKNMMLXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)N |
Origin of Product |
United States |
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